5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 776332-46-8) is a heterocyclic compound with a pyrazolo[1,5-a]pyrimidine core structure. Its molecular formula is C₁₄H₁₁N₃O₂, and it has a molecular weight of 253.26 g/mol . The compound features a methyl group at position 5, a phenyl group at position 7, and a carboxylic acid moiety at position 2.
Properties
IUPAC Name |
5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-7-12(10-5-3-2-4-6-10)17-13(15-9)8-11(16-17)14(18)19/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTONGCIJKMKGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
776332-46-8 | |
| Record name | 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors under specific reaction conditions. One common method includes the reaction of 5-methylpyrazole with phenylpyrimidine-2-carboxylic acid in the presence of a suitable catalyst . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis or flow chemistry .
Chemical Reactions Analysis
5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated reagents under basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it induces apoptosis in breast cancer cells by activating specific apoptotic pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant activity against MCF-7 and HeLa cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .
Anti-inflammatory Properties
Another promising application is its anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Research Findings:
In vitro assays indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in activated macrophages .
Enzyme Inhibition Studies
The compound has also been investigated for its role as an enzyme inhibitor. It has been reported to inhibit certain kinases involved in cancer progression.
Data Table: Enzyme Inhibition Activity
| Enzyme Target | IC50 (µM) | Reference |
|---|---|---|
| Cyclin-dependent kinase 2 (CDK2) | 12.4 | Journal of Medicinal Chemistry |
| Glycogen synthase kinase 3 (GSK3) | 8.9 | Bioorganic & Medicinal Chemistry Letters |
Proteomics Research
In proteomics, this compound is used as a tool to study protein interactions and modifications. Its ability to selectively bind to specific proteins makes it valuable in elucidating signaling pathways.
Application Example:
A recent proteomics study utilized this compound to identify novel protein targets involved in cellular stress responses, providing insights into cellular mechanisms under stress conditions .
Mechanism of Action
The mechanism of action of 5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituents at positions 5 and 7. Below is a detailed comparison of structurally related compounds:
Structural and Physicochemical Properties
*Calculated based on molecular formula.
Key Findings from Research
- Position 2 Carboxylic Acid : Critical for derivatization into amides, which are often essential for biological activity .
- Fluorination vs. Hydrogenation : Fluorinated derivatives improve target affinity but may require complex synthesis, whereas tetrahydro analogs () offer simpler solubility profiles .
- Substituent Diversity: Ethylphenyl () and chloromethyl () groups demonstrate how minor structural changes can significantly alter pharmacokinetic properties .
Biological Activity
5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 312922-05-7) is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₁N₃O₂
- Molecular Weight : 253.26 g/mol
- CAS Number : 312922-05-7
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities.
Biological Activity Overview
The biological activities of this compound primarily include:
- Anticancer Activity : Several studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anti-proliferative effects against various cancer cell lines.
Case Studies and Research Findings
-
In Vitro Cytotoxicity Studies
- A study evaluated the anticancer efficacy of synthesized pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The results indicated that compounds derived from this scaffold demonstrated moderate to good anti-tumor effects.
- Specifically, one derivative showed an IC50 value of 8.64 µM against HCT-116 cells, which is comparable to doxorubicin (IC50 = 5.49 µM) .
-
Mechanism of Action
- Molecular docking studies were performed to investigate the binding affinity of these compounds to cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation. The docking simulations suggested that these compounds bind effectively to CDK2, indicating a potential mechanism for their cytotoxic activity .
- Cell Cycle Analysis
Summary of Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Q. What synthetic methodologies are commonly used to prepare 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid?
The compound can be synthesized via cyclocondensation of 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol under reflux, followed by purification using column chromatography and recrystallization from cyclohexane . Modifications to the carboxylate group (e.g., hydrolysis or functionalization) can yield the carboxylic acid derivative. Key steps include monitoring reaction progress via TLC and optimizing solvent systems for crystallization.
Q. How is the structural identity of this compound confirmed experimentally?
Structural confirmation involves a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for pyrazole (δ 6–8 ppm) and pyrimidine (δ 8–9 ppm) protons .
- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., fused-ring planarity <1.5°), and intermolecular interactions (e.g., C–H···O hydrogen bonds, π–π stacking) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What purification strategies are effective for isolating this compound?
Purification typically employs silica gel chromatography with petroleum ether/ethyl acetate (8:2 v/v) as the eluent. Recrystallization from cyclohexane or ethanol yields high-purity crystals (>98% by HPLC). For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent choice : Polar aprotic solvents (DMF, pyridine) enhance cyclization efficiency for pyrazolo[1,5-a]pyrimidines, while ethanol minimizes side reactions .
- Catalysis : Acidic or basic conditions (e.g., triethylamine) stabilize intermediates during carboxylate hydrolysis .
- Temperature control : Reflux (~80°C) accelerates cyclization, while lower temperatures (25°C) reduce decomposition in sensitive intermediates .
Q. What analytical approaches resolve contradictions in spectral or crystallographic data?
- Dynamic NMR : Detects tautomerism or conformational flexibility in solution (e.g., keto-enol equilibria) .
- DFT calculations : Compare experimental and theoretical H/C NMR shifts to validate assignments .
- Single-crystal refinement : Addresses discrepancies in bond angles or hydrogen bonding by refining anisotropic displacement parameters .
Q. How does substituent variation at the 5- and 7-positions influence bioactivity?
- Trifluoromethyl groups : Enhance metabolic stability and binding affinity to targets like CRF1 receptors .
- Phenyl rings : Promote π-stacking with aromatic residues in enzyme active sites (e.g., COX-2 inhibition) .
- Carboxylic acid : Facilitates salt formation for improved solubility and pharmacokinetics .
Q. What safety protocols are critical during synthesis and handling?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods when handling volatile solvents (DMF, pyridine) .
- Waste disposal : Segregate halogenated byproducts (e.g., chlorinated intermediates) for specialized treatment .
Methodological Challenges and Solutions
Q. Why might crystallization fail for certain derivatives, and how is this addressed?
Poor crystallization often stems from:
- High solubility : Reduce solvent polarity (e.g., switch from ethanol to cyclohexane) .
- Amorphous impurities : Pre-purify via flash chromatography or trituration with cold ether .
- Polymorphism : Screen multiple solvents (e.g., DMF, acetonitrile) to isolate stable polymorphs .
Q. How are computational tools integrated into reaction design for novel analogs?
Q. What strategies validate biological activity in enzymatic or cellular assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
